An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a fluorinated organic compound of interest to researchers and professionals in drug development and chemical synthesis.
Core Chemical Properties
2-Fluoro-4-(trifluoromethyl)phenacyl bromide, with the CAS number 537050-12-7, is a halogenated ketone.[1][2][3][4][5] Its structure incorporates a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, imparting unique electronic properties that influence its reactivity and potential biological activity.
Physicochemical Data
A summary of the key physicochemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrF₄O | [1][3] |
| Molecular Weight | 285.03 g/mol | [1] |
| Melting Point | 35-37 °C | [1] |
| Boiling Point | Not available | |
| Appearance | White to yellow solid | |
| Solubility | Soluble in methanol. | [6] |
Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide typically involves the α-bromination of the corresponding acetophenone. This reaction is a common method for the preparation of α-haloketones.[7][8]
Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
A detailed experimental protocol for the synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is outlined below. This procedure is based on established methods for the bromination of aromatic ketones.[9]
Materials:
-
2-Fluoro-4-(trifluoromethyl)acetophenone
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Hypo water (sodium thiosulfate solution)
-
Ethanol
-
2-Amino-5-trifluoromethylpyridine (for subsequent reaction as described in a patent)
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g) in acetic acid (5 ml).
-
Warm the solution to 40 °C.
-
Slowly add bromine (880 mg) dropwise to the solution.
-
Stir the mixture at 40 °C for 5 hours.
-
After the reaction is complete, add hypo water to the reaction mixture to quench any unreacted bromine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate it to obtain crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone. This intermediate is often used in the next step without further purification.
For subsequent derivatization as described in a specific patent, the crude product can be reacted as follows:
-
Dissolve the crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone in ethanol (5 ml).
-
Add 2-amino-5-trifluoromethylpyridine (520 mg) to the solution.
-
Heat the mixture under reflux for 4 hours.
-
Concentrate the reaction solution.
-
Purify the residue by column chromatography to obtain the final target compound.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide.
Reactivity and Chemical Behavior
2-Fluoro-4-(trifluoromethyl)phenacyl bromide is an α-bromoketone, a class of compounds known for their utility as synthetic intermediates. The reactivity of this molecule is primarily dictated by the presence of the bromine atom on the carbon adjacent to the carbonyl group.[10]
The bromine atom acts as a good leaving group, making the α-carbon highly susceptible to nucleophilic attack.[10] This reactivity allows for the introduction of a wide variety of functional groups at this position. Common reactions of α-bromoketones include nucleophilic substitution with amines, thiols, and carboxylates to form α-amino ketones, α-thio ketones, and α-acyloxy ketones, respectively. These products are valuable precursors in the synthesis of various heterocyclic compounds.[11]
The electron-withdrawing nature of the carbonyl group, the fluorine atom, and the trifluoromethyl group on the aromatic ring further enhances the electrophilicity of the α-carbon, making 2-Fluoro-4-(trifluoromethyl)phenacyl bromide a reactive substrate in organic synthesis.[10]
Potential Biological Activity and Applications in Drug Development
The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity to biological targets.[14] Compounds containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety have been investigated for various biological activities, including antimicrobial and kinase-inhibiting properties.[15]
Given the reactivity of the α-bromo ketone functionality, it is plausible that 2-Fluoro-4-(trifluoromethyl)phenacyl bromide could act as a covalent inhibitor of enzymes by reacting with nucleophilic residues (such as cysteine or histidine) in the active site. This mechanism of action is a feature of several approved drugs.
Hypothetical Signaling Pathway Inhibition
Due to the lack of specific biological data for 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, the following diagram illustrates a representative signaling pathway that could be targeted by compounds of this class, such as kinase inhibitors. This is a generalized representation and not specific to the title compound.
Caption: Representative kinase signaling pathway potentially targeted by related compounds.
Safety and Handling
2-Fluoro-4-(trifluoromethyl)phenacyl bromide should be handled with care in a laboratory setting. As with other α-bromoketones, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and other functional organic molecules. Its chemical properties, particularly the reactivity of the α-bromoketone moiety, make it a versatile building block for a variety of chemical transformations. While its specific biological activities are yet to be fully elucidated, the presence of the fluorinated phenyl ring suggests that its derivatives are promising candidates for further investigation in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols due to its potential as an irritant.
References
- 1. chembk.com [chembk.com]
- 2. 537050-12-7|2-Fluoro-4-(trifluoromethyl)phenacyl bromide|BLD Pharm [bldpharm.com]
- 3. 537050-12-7 | MFCD03094505 | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide [aaronchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 [chemicalbook.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fiveable.me [fiveable.me]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
